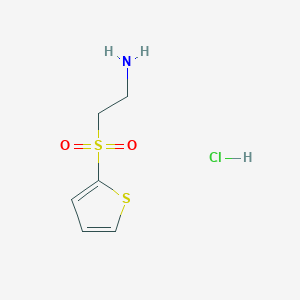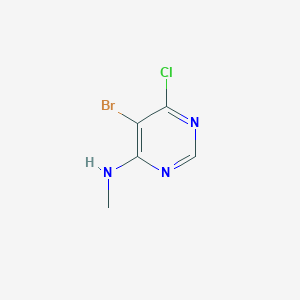
5-bromo-6-chloro-N-methylpyrimidin-4-amine
Descripción general
Descripción
“5-bromo-6-chloro-N-methylpyrimidin-4-amine” is a chemical compound with the molecular formula C5H5BrClN3. It has a molecular weight of 222.47 . It is used for research purposes .
Molecular Structure Analysis
The crystal structure of a similar compound, “6-chloro-N-methylpyrimidin-4-amine”, has been studied . The asymmetric unit of the title crystal structure is shown in the figure . Adjacent molecules pairwise form a dimer due to intermolecular N3—H3⋯N1 hydrogen bonds . The bond length of H3⋯N1 is 2.15 Å typical for weak NH⋯N hydrogen bond .Physical And Chemical Properties Analysis
“this compound” is a colorless block with a molecular weight of 222.47 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Regioselective Reactions : A study by Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This study highlights the significance of the compound in selective chemical synthesis processes (Doulah et al., 2014).
Crystallography and Molecular Docking : A study by Aayisha et al. (2019) explored the molecular structure of similar pyrimidin-amine compounds using various techniques like FT-IR, FT-Raman, and NMR. The research provided valuable insights into the chemical and electronic properties of these compounds, which is essential for understanding their applications in various scientific fields (Aayisha et al., 2019).
Amination Mechanisms : Valk et al. (2010) presented evidence on the ANRORC mechanism in the amination of substituted halogenoaza-aromatics with potassium amide in liquid ammonia, including compounds structurally similar to 5-bromo-6-chloro-N-methylpyrimidin-4-amine. This provides a deeper understanding of the amination processes involving such compounds (Valk et al., 2010).
Synthesis of Derivatives and Potential Applications
Derivative Synthesis : Bakavoli et al. (2006) described a method to obtain 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, showcasing the potential of this compound in the synthesis of various derivatives (Bakavoli et al., 2006).
Thiadiazine Derivatives : Rahimizadeh et al. (2007) demonstrated the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives using a compound derived from 5-bromo-2,4-dichloro-6-methylpyrimidine. This research highlights the role of this compound in creating novel chemical structures with potential applications in various scientific areas (Rahimizadeh et al., 2007).
Suzuki Cross-Coupling Reaction : A study by Ahmad et al. (2017) utilized a similar pyrimidine compound in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, showcasing the versatility of this compound in advanced organic synthesis (Ahmad et al., 2017).
Lipoxygenase Inhibitors : Asghari et al. (2015) synthesized a series of compounds using a derivative of this compound and evaluated them as potential inhibitors of 15-lipoxygenase, indicating potential therapeutic applications (Asghari et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-6-chloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-8-5-3(6)4(7)9-2-10-5/h2H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTOKOBUEJUSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




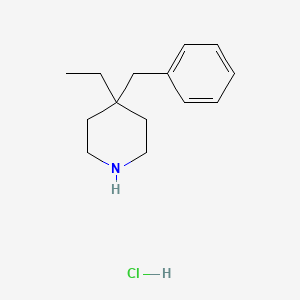

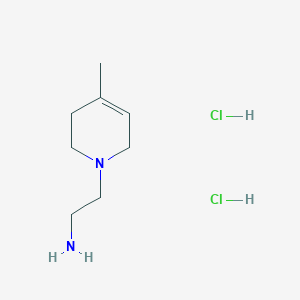
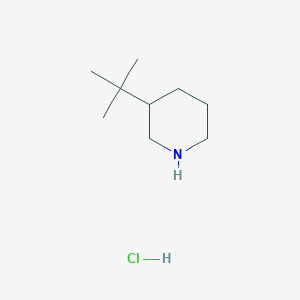
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)
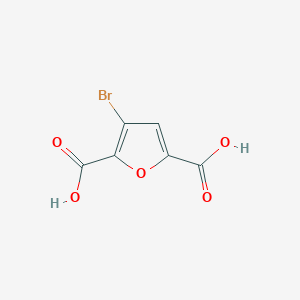

![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
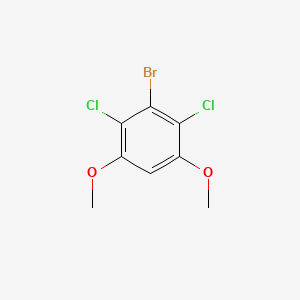
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)

